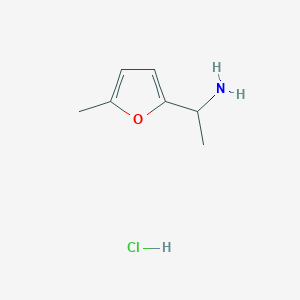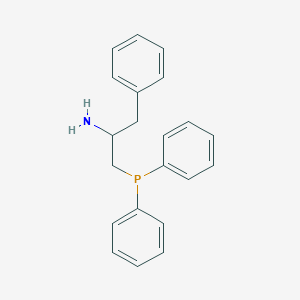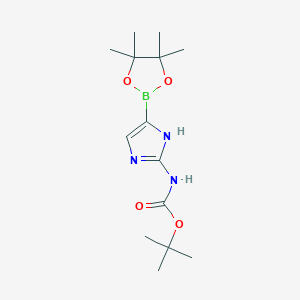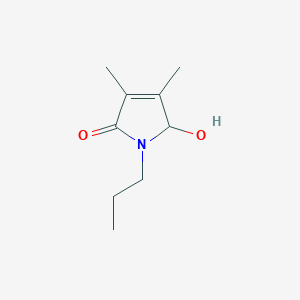![molecular formula C16H9F3N4O B12503988 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazoloquinazoline core. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazoloquinazoline core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazole: Another triazole derivative with similar pharmacological properties.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A compound with a similar triazole core but different substituents.
Uniqueness
The uniqueness of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its specific structural features, such as the trifluoromethyl group and the triazoloquinazoline core. These features contribute to its distinct physicochemical properties and pharmacological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H9F3N4O |
|---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C16H9F3N4O/c17-16(18,19)10-5-3-4-9(8-10)13-14-20-15(24)11-6-1-2-7-12(11)23(14)22-21-13/h1-8,22H |
InChI Key |
AFSMXYOKHHCPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)

![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)


![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
